Cas no 2034267-03-1 (2-Bromo-N-[8-(methylsulfonyl)-8-azabicyclo[3.2.1]oct-3-yl]benzamide)
![2-Bromo-N-[8-(methylsulfonyl)-8-azabicyclo[3.2.1]oct-3-yl]benzamide structure](https://www.kuujia.com/scimg/cas/2034267-03-1x500.png)
2-Bromo-N-[8-(methylsulfonyl)-8-azabicyclo[3.2.1]oct-3-yl]benzamide Chemical and Physical Properties
Names and Identifiers
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- 2-Bromo-N-[8-(methylsulfonyl)-8-azabicyclo[3.2.1]oct-3-yl]benzamide
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- Inchi: 1S/C15H19BrN2O3S/c1-22(20,21)18-11-6-7-12(18)9-10(8-11)17-15(19)13-4-2-3-5-14(13)16/h2-5,10-12H,6-9H2,1H3,(H,17,19)
- InChI Key: WRHJIBIZPPLEJM-UHFFFAOYSA-N
- SMILES: C(NC1CC2N(S(C)(=O)=O)C(CC2)C1)(=O)C1=CC=CC=C1Br
Experimental Properties
- Density: 1.57±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- pka: 13.36±0.20(Predicted)
2-Bromo-N-[8-(methylsulfonyl)-8-azabicyclo[3.2.1]oct-3-yl]benzamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6471-1279-2mg |
2-bromo-N-{8-methanesulfonyl-8-azabicyclo[3.2.1]octan-3-yl}benzamide |
2034267-03-1 | 90%+ | 2mg |
$59.0 | 2023-04-25 | |
Life Chemicals | F6471-1279-4mg |
2-bromo-N-{8-methanesulfonyl-8-azabicyclo[3.2.1]octan-3-yl}benzamide |
2034267-03-1 | 90%+ | 4mg |
$66.0 | 2023-04-25 | |
Life Chemicals | F6471-1279-10μmol |
2-bromo-N-{8-methanesulfonyl-8-azabicyclo[3.2.1]octan-3-yl}benzamide |
2034267-03-1 | 90%+ | 10μl |
$69.0 | 2023-04-25 | |
Life Chemicals | F6471-1279-25mg |
2-bromo-N-{8-methanesulfonyl-8-azabicyclo[3.2.1]octan-3-yl}benzamide |
2034267-03-1 | 90%+ | 25mg |
$109.0 | 2023-04-25 | |
Life Chemicals | F6471-1279-2μmol |
2-bromo-N-{8-methanesulfonyl-8-azabicyclo[3.2.1]octan-3-yl}benzamide |
2034267-03-1 | 90%+ | 2μl |
$57.0 | 2023-04-25 | |
Life Chemicals | F6471-1279-20μmol |
2-bromo-N-{8-methanesulfonyl-8-azabicyclo[3.2.1]octan-3-yl}benzamide |
2034267-03-1 | 90%+ | 20μl |
$79.0 | 2023-04-25 | |
Life Chemicals | F6471-1279-3mg |
2-bromo-N-{8-methanesulfonyl-8-azabicyclo[3.2.1]octan-3-yl}benzamide |
2034267-03-1 | 90%+ | 3mg |
$63.0 | 2023-04-25 | |
Life Chemicals | F6471-1279-20mg |
2-bromo-N-{8-methanesulfonyl-8-azabicyclo[3.2.1]octan-3-yl}benzamide |
2034267-03-1 | 90%+ | 20mg |
$99.0 | 2023-04-25 | |
Life Chemicals | F6471-1279-15mg |
2-bromo-N-{8-methanesulfonyl-8-azabicyclo[3.2.1]octan-3-yl}benzamide |
2034267-03-1 | 90%+ | 15mg |
$89.0 | 2023-04-25 | |
Life Chemicals | F6471-1279-30mg |
2-bromo-N-{8-methanesulfonyl-8-azabicyclo[3.2.1]octan-3-yl}benzamide |
2034267-03-1 | 90%+ | 30mg |
$119.0 | 2023-04-25 |
2-Bromo-N-[8-(methylsulfonyl)-8-azabicyclo[3.2.1]oct-3-yl]benzamide Related Literature
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1. Characterization of coal-based fulvic acid and the construction of a fulvic acid molecular model†Guan-qun Gong,Xin Yuan,Ying-jie Zhang,Ya-jun Li,Wei-xin Liu,Ming Wang,Yu-feng Zhao,Liang-wei Xu RSC Adv., 2020,10, 5468-5477
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Yunxiang He,Lorna Hodgson,Paul Verkade Chem. Sci., 2020,11, 8394-8408
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Achintesh Narayan Biswas,Purak Das,Sandip Sengupta,Amitava Choudhury,Pinaki Bandyopadhyay RSC Adv., 2011,1, 1279-1286
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Chengchun Tang,Yoshio Bando,Chunyi Zhi,Dmitri Golberg Chem. Commun., 2007, 4599-4601
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Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
Additional information on 2-Bromo-N-[8-(methylsulfonyl)-8-azabicyclo[3.2.1]oct-3-yl]benzamide
Professional Introduction to Compound with CAS No. 2034267-03-1 and Product Name: 2-Bromo-N-[8-(methylsulfonyl)-8-azabicyclo[3.2.1]oct-3-yl]benzamide
2-Bromo-N-[8-(methylsulfonyl)-8-azabicyclo[3.2.1]oct-3-yl]benzamide, identified by its CAS number 2034267-03-1, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of molecules characterized by its intricate bicyclic structure and functional groups, which contribute to its unique chemical properties and potential biological activities.
The molecular framework of 2-Bromo-N-[8-(methylsulfonyl)-8-azabicyclo[3.2.1]oct-3-yl]benzamide is notable for its incorporation of a brominated benzamide moiety linked to an azabicyclo[3.2.1]octane scaffold. The presence of the methylsulfonyl group further enhances its structural complexity, making it a promising candidate for further exploration in drug discovery and development.
In recent years, there has been a growing interest in the synthesis and characterization of such complex heterocyclic compounds due to their potential applications in medicinal chemistry. The bicyclic structure of this compound not only imparts steric hindrance but also allows for diverse interactions with biological targets, making it an attractive scaffold for designing novel therapeutic agents.
One of the most compelling aspects of 2-Bromo-N-[8-(methylsulfonyl)-8-azabicyclo[3.2.1]oct-3-yl]benzamide is its versatility in chemical modifications. The bromine atom at the para position of the benzamide ring provides a reactive site for further functionalization, enabling chemists to tailor the molecule's properties for specific biological applications. This flexibility has made it a valuable intermediate in the synthesis of more complex pharmacophores.
Recent studies have highlighted the importance of azabicycloalkanes in medicinal chemistry due to their ability to mimic natural products and exhibit unique pharmacological profiles. The azabicyclo[3.2.1]octane core in 2-Bromo-N-[8-(methylsulfonyl)-8-azabicyclo[3.2.1]oct-3-yl]benzamide is particularly noteworthy, as it has been shown to enhance binding affinity and selectivity in various biological assays.
The methylsulfonyl group, while relatively small, plays a crucial role in modulating the compound's interactions with biological targets. This functional group is known for its ability to increase metabolic stability and improve pharmacokinetic properties, making it an attractive feature for drug candidates.
From a synthetic perspective, the preparation of 2-Bromo-N-[8-(methylsulfonyl)-8-azabicyclo[3.2.1]oct-3-yl]benzamide involves multi-step reactions that showcase the expertise of modern organic synthesis techniques. The construction of the azabicyclo[3.2.1]octane ring system requires careful planning and execution, often involving transition metal-catalyzed reactions or intramolecular cyclizations.
The bromination step is particularly critical, as it determines the reactivity of the benzamide moiety in subsequent synthetic transformations. Advanced techniques such as electrophilic aromatic substitution or metal-catalyzed cross-coupling reactions have been employed to achieve high yields and selectivity in this step.
In terms of biological activity, preliminary studies on 2-Bromo-N-[8-(methylsulfonyl)-8-azabicyclo[3.2.1]oct-3-yl]benzamide have shown promising results in various pharmacological assays. The compound has demonstrated potential as an inhibitor of certain enzymes and receptors, making it a candidate for further investigation in therapeutic areas such as oncology and inflammation.
The benzamide moiety is known for its role as a pharmacophore in many bioactive molecules, and its combination with the azabicycloalkane scaffold in this compound suggests that it may exhibit unique interactions with biological targets compared to simpler analogues.
The presence of both bromine and methylsulfonyl groups provides multiple sites for interaction with biological systems, potentially leading to enhanced binding affinity and selectivity. These features make 2-Bromo-N-[8-(methylsulfonyl)-8-azabicyclo[3.2.1]oct-3-yl]benzamide an intriguing molecule for medicinal chemists seeking to develop novel therapeutic agents.
As research continues to uncover new applications for complex heterocyclic compounds like this one, it is likely that CAS No 2034267-03-1 will become increasingly important in both academic research and industrial drug development pipelines.
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